molecular formula C19H14Cl2FN3O3 B12178265 N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12178265
M. Wt: 422.2 g/mol
InChI Key: HHGSYVULJLNVHU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and react it with acetic anhydride to form the corresponding acetamide. This intermediate can then undergo further reactions, such as cyclization and substitution, to introduce the pyridazinone ring and other substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples include:

  • N-(2,4-dichlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(2,4-dichlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

The uniqueness of N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the fluoro and methoxy groups, for example, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C19H14Cl2FN3O3

Molecular Weight

422.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H14Cl2FN3O3/c1-28-17-9-12(22)3-4-13(17)15-6-7-19(27)25(24-15)10-18(26)23-16-5-2-11(20)8-14(16)21/h2-9H,10H2,1H3,(H,23,26)

InChI Key

HHGSYVULJLNVHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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